Dodecylheptaglycol

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O8/c1-2-3-4-5-6-7-8-9-10-11-13-28-15-17-30-19-21-32-23-25-34-26-24-33-22-20-31-18-16-29-14-12-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHIUNMOTRUVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

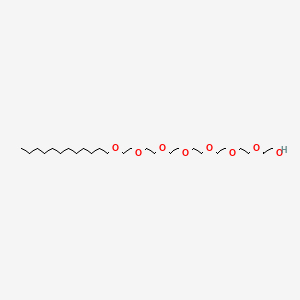

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062816 | |

| Record name | Heptaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-97-8 | |

| Record name | Heptaethylene glycol dodecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptaethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21-heptaoxatritriacontanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Dodecylheptaglycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, a non-ionic surfactant also widely known as Polidocanol and Laureth-7, is a sclerosing agent primarily utilized in the treatment of varicose veins.[1][2][3] Its mechanism of action is centered on its ability to induce endothelial damage within blood vessels, leading to vessel occlusion and eventual fibrosis. This technical guide provides a comprehensive overview of the molecular and cellular events initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Endothelial Cell Destruction

As a non-ionic detergent, this compound possesses both a polar hydrophilic head (polyethylene oxide chain) and a non-polar hydrophobic tail (dodecyl alcohol chain).[1] This amphipathic nature allows it to interact with and disrupt the lipid bilayer of endothelial cell membranes.[2] The primary mechanism of action can be summarized in the following key steps:

-

Membrane Disruption: Upon intravenous injection, this compound molecules integrate into the endothelial cell membrane. This disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis.[2] The surfactant action also denatures proteins and lipids within the cell membrane, further contributing to cellular damage.[2]

-

Induction of Intracellular Signaling: The interaction of this compound with the endothelial cell membrane triggers intracellular signaling cascades. Notably, it activates cellular calcium signaling and nitric oxide pathways.[4] The precise mechanisms of this activation are still under investigation but are believed to be a direct consequence of membrane perturbation.

-

Endothelial Cell Death: The culmination of membrane disruption and altered intracellular signaling is endothelial cell death. The timing of this process is concentration-dependent.[4]

-

Hemostasis and Thrombosis: The damage to the endothelial lining exposes the subendothelial collagen and releases tissue factors. This initiates the coagulation cascade, leading to the aggregation of platelets at the site of injury.[2][5] A dense network of platelets, cellular debris, and fibrin (B1330869) forms, effectively occluding the vessel.[1][5]

-

Fibrotic Occlusion: Over time, the organized thrombus is replaced by connective fibrous tissue, leading to the permanent closure of the treated vein.[1]

Quantitative Data

The biological effects of this compound are highly dependent on its concentration and the duration of exposure. The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Cell Type | Concentration | Effect | Citation |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | 80 µM | LD50 after 48 hours of incubation. | |

| Cell Death | Bovine Aortic Endothelial Cells | 0.3% | Cell death occurred within 15 minutes. | |

| Cell Viability | Bovine Aortic Endothelial Cells | < 0.003% | Cells remained alive after 60 minutes. | |

| Membrane Disruption | Endothelial Cells | Starts at 0.0125% | Disruption of the cell membrane begins. | [6] |

| Hemolysis | Whole Blood | > 0.45% | Hemolysis occurs experimentally. | [4] |

| Na+ Channel Inhibition | CAD cells | 1.59 µM | IC50 for inhibition of voltage-gated sodium currents. | |

| Cytotoxicity | CAD cells | 169 µM | LD50 for cytotoxicity. |

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound's mechanism of action and its investigation, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound's sclerosing action.

Caption: Experimental workflow for assessing cell viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Endothelial Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effect of this compound on endothelial cells in a concentration-dependent manner.

Methodology:

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) in endothelial cell growth medium supplemented with 10% fetal bovine serum and appropriate growth factors.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the 96-well plates and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., Triton X-100).

-

-

Incubation:

-

Incubate the plates for a predetermined time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

After incubation, add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the concentration-response curve and determine the IC50 or LD50 value.

-

Fluorescence Microscopy for Cell Death and Signaling

Objective: To visualize this compound-induced endothelial cell death and changes in intracellular calcium and nitric oxide levels.

Methodology:

-

Cell Culture and Treatment:

-

Seed endothelial cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Treat the cells with this compound at various concentrations and for different durations as described in the MTT assay protocol.

-

-

Fluorescent Staining:

-

For Cell Death (Membrane Integrity):

-

Use a live/dead cell staining kit containing a membrane-permeant dye that stains all cells (e.g., Calcein-AM, green fluorescence in live cells) and a membrane-impermeant dye that only enters dead cells with compromised membranes (e.g., Propidium Iodide or Ethidium Homodimer-1, red fluorescence).

-

Incubate the cells with the dyes according to the manufacturer's instructions.

-

-

For Intracellular Calcium:

-

Load the cells with a calcium-sensitive fluorescent indicator such as Fura-2 AM or Fluo-4 AM.

-

Incubate the cells to allow for de-esterification of the dye.

-

-

For Nitric Oxide:

-

Use a nitric oxide-sensitive fluorescent probe like DAF-FM diacetate.

-

Incubate the cells to allow the probe to be deacetylated and become responsive to NO.

-

-

-

Image Acquisition:

-

Use a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for the chosen fluorescent dyes.

-

Acquire images of the cells before and at various time points after the addition of this compound.

-

For live-cell imaging of signaling events (calcium and nitric oxide), acquire images in a time-lapse series.

-

-

Image Analysis:

-

Quantify the number of live and dead cells by counting the number of green and red fluorescent cells, respectively.

-

For signaling studies, measure the change in fluorescence intensity over time in individual cells or regions of interest.

-

Analyze the spatial and temporal dynamics of the signaling events.

-

Conclusion

The mechanism of action of this compound is a well-defined process initiated by its surfactant properties, leading to the targeted destruction of the vascular endothelium. This triggers a cascade of physiological responses, culminating in the fibrotic occlusion of the treated vessel. The concentration- and time-dependent nature of these effects underscores the importance of controlled administration in a clinical setting. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced molecular interactions and to explore potential new applications for this compound.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Polidocanol? [synapse.patsnap.com]

- 3. What is Polidocanol used for? [synapse.patsnap.com]

- 4. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asclera (Polidocanol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Evaluation of the sclerotherapeutic efficacy of ethanol, polidocanol, and OK-432 using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dodecylheptaglycol and Its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylheptaglycol, a non-ionic surfactant widely utilized in various scientific and pharmaceutical applications. The document details its chemical synonyms, physicochemical properties, and key experimental methodologies. Furthermore, it illustrates its role in experimental workflows, such as in drug delivery and membrane protein extraction.

Chemical Identity and Synonyms

This compound is a polyoxyethylene ether that is known by a variety of names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound. The primary Chemical Abstracts Service (CAS) number for this compound is 3055-97-8 .[1][2][3][4]

Below is a table summarizing the most common synonyms for this compound.

| Synonym Category | Synonym |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[4] |

| Abbreviated Name | C12E7[1][3][4] |

| Trade/Common Names | Laureth-7[4] |

| Heptaethylene glycol monododecyl ether[3][4] | |

| Polyoxyethylene (7) lauryl ether[1] | |

| Systematic Names | 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol[1][2][4] |

| Heptaethylene glycol dodecyl ether[1][3][4] | |

| Dodecyl heptaethylene glycol ether |

Physicochemical Properties

The utility of this compound in various applications stems from its amphiphilic nature, possessing both a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail. These properties are quantified in the following table.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₄O₈ | [1][2][4] |

| Molecular Weight | 494.70 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [5] |

| Melting Point | 27-29 °C | [1][3] |

| Boiling Point | 553.9 °C at 760 mmHg | [1] |

| Density | 0.99 g/cm³ | [1] |

| Flash Point | 27 °C | [1] |

| Critical Micelle Concentration (CMC) | Approximately 0.065 mM in water | [6] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis, purification, and application of this compound.

A general method for the synthesis of polyoxyethylene glycol monoalkyl ethers, such as this compound, is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

-

Dodecyl alcohol (Lauryl alcohol)

-

Sodium hydride (NaH) or another strong base

-

Heptaethylene glycol monotosylate (or a similar activated heptaethylene glycol derivative)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Dissolve dodecyl alcohol in anhydrous THF in the flask.

-

Cool the solution in an ice bath and slowly add sodium hydride portion-wise to form the dodecyloxide.

-

Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

-

Dissolve heptaethylene glycol monotosylate in anhydrous THF and add it dropwise to the reaction mixture using the dropping funnel.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

The crude Dodecylheptagcol can be purified using silica (B1680970) gel column chromatography to remove unreacted starting materials and byproducts.[7][8]

Materials:

-

Silica gel (60-120 mesh)

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the adsorbed product onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Applications and Experimental Workflows

This compound and its synonyms are versatile tools in drug development and cell biology research, primarily due to their ability to form micelles and interact with lipid membranes.

Non-ionic surfactants like this compound are used to encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and bioavailability. The following workflow outlines a typical process for preparing drug-loaded nanoparticles.

Caption: Workflow for drug encapsulation using this compound.

Detergents are essential for solubilizing integral membrane proteins from the lipid bilayer for subsequent analysis, such as Western blotting.[9] this compound can be used in this process.

Caption: Workflow for membrane protein extraction using this compound.

Signaling Pathways and Logical Relationships

While this compound is not a direct signaling molecule, its properties as a surfactant can influence cellular signaling pathways indirectly. For instance, by altering the lipid environment of the cell membrane, it can affect the function of membrane-bound receptors and transporters, such as ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells.[10][11] The diagram below illustrates the logical relationship of how a surfactant might modulate a signaling pathway that regulates an ABC transporter.

Caption: Hypothetical modulation of a signaling pathway by this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided information on its synonyms, properties, and experimental applications is intended to facilitate its effective use in research and development.

References

- 1. Cas 3055-97-8,this compound | lookchem [lookchem.com]

- 2. This compound - Wikidata [wikidata.org]

- 3. HEPTAETHYLENE GLYCOL MONODODECYL ETHER Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Heptaethylene glycol dodecyl ether | C26H54O8 | CID 76459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. yuytech.com [yuytech.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. column-chromatography.com [column-chromatography.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of Dodecylheptaglycol (C12E7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dodecylheptaglycol, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document outlines the fundamental principles of micellization, presents available data on the CMC of C12E7 and structurally similar compounds, and details the experimental protocols for its determination.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[1] Below the CMC, surfactant molecules primarily exist as monomers and adsorb at interfaces, such as the air-water interface, leading to a significant decrease in surface tension.[1] Above the CMC, the surface tension of the solution remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1] The CMC is a crucial parameter as it dictates the concentration at which the unique properties of micelles, such as their ability to solubilize poorly water-soluble compounds within their hydrophobic core, become effective.

Quantitative Data for this compound (C12E7) and Related Surfactants

Precise and comprehensive CMC data for this compound (C12E7) is not extensively tabulated in readily accessible literature. However, data for structurally similar non-ionic surfactants, particularly Octaethylene glycol monododecyl ether (C12E8), can provide a valuable approximation. The primary difference between C12E7 and C12E8 lies in the length of the hydrophilic polyoxyethylene chain, with C12E8 having one additional ethylene (B1197577) oxide unit. Generally, for polyoxyethylene alkyl ether surfactants, an increase in the length of the hydrophilic head group leads to a slight increase in the CMC.

The following table summarizes the available CMC data for C12E8, which can be used as a reference point for C12E7.

| Surfactant Name | Chemical Formula | Alternative Names | CMC (mM) at 25°C | Method of Determination | Reference |

| Octaethylene glycol monododecyl ether | C₂₈H₅₈O₉ | C12E8, Dodecyl octaethylene glycol ether | 0.11 | Not Specified | [2] |

| Octaethylene glycol monododecyl ether | CH₃(CH₂)₁₁(OCH₂CH₂)₈OH | Polyoxyethylene (8) lauryl ether | 0.08 | Not Specified | [3] |

Note: The CMC values are dependent on factors such as temperature, pressure, and the presence of electrolytes or other solutes in the solution.[1] For non-ionic surfactants like C12E7, the CMC generally shows a slight decrease with an initial increase in temperature.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing any surfactant system. Several experimental techniques can be employed, each relying on the detection of a distinct change in a physicochemical property of the solution at the CMC. Below are detailed methodologies for three common and effective techniques.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension.[4]

Materials and Equipment:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

High-purity this compound (C12E7)

-

High-purity water (e.g., double-distilled or deionized)

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of C12E7 in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure water as a baseline.

-

Measure the surface tension of each C12E7 solution, starting from the lowest concentration. Ensure temperature equilibrium is reached for each measurement.

-

Plot the surface tension as a function of the logarithm of the C12E7 concentration.

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph (the steeply decreasing part and the plateau).

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method offers high sensitivity and is particularly useful for determining the CMC of surfactants at low concentrations.

Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the ratio of the intensities of specific vibronic bands in the pyrene emission spectrum (the I₁/I₃ ratio). A plot of this ratio against the surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes

-

High-purity this compound (C12E7)

-

High-purity water

-

Pyrene (fluorescent probe)

-

Acetone or other suitable solvent for pyrene stock solution

-

Glassware

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

-

Prepare a stock solution of C12E7 in high-purity water.

-

Prepare a series of C12E7 solutions of varying concentrations.

-

To each C12E7 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using an excitation wavelength of around 335 nm.

-

Record the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the C12E7 concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the CMC by monitoring the formation and size of micelles.

Principle: Below the CMC, the solution contains only small, individual surfactant monomers which scatter a low intensity of light. Above the CMC, the formation of much larger micelles leads to a significant increase in the light scattering intensity. By plotting the scattering intensity as a function of surfactant concentration, a sharp break in the curve is observed at the CMC.

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument

-

High-purity this compound (C12E7)

-

High-purity water

-

Filtration system (e.g., syringe filters with a pore size of 0.22 µm)

-

Glassware

Procedure:

-

Prepare a series of C12E7 solutions in high-purity water, covering a concentration range below and above the expected CMC.

-

Filter all solutions through a 0.22 µm filter to remove any dust or particulate matter that could interfere with the light scattering measurements.

-

Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

-

Measure the scattered light intensity for each C12E7 solution.

-

Plot the scattered light intensity (or the count rate) as a function of the C12E7 concentration.

-

The CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed. This is determined by finding the intersection of the two linear regions of the plot.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Synthesis and Purification of Dodecylheptaglycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylheptaglycol, also known as heptaethylene glycol monododecyl ether or Laureth-7, is a non-ionic surfactant of significant interest in the pharmaceutical and biotechnology sectors.[1] Its utility as a solubilizing agent, emulsifier, and stabilizer for active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its synthesis and purification to ensure the production of a highly pure, monodisperse product.[1] This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, with a focus on achieving the high purity required for drug development applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Introduction

Polyethylene (B3416737) glycol (PEG) derivatives, such as this compound, are integral components in numerous pharmaceutical formulations. The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, can enhance their pharmacokinetic and pharmacodynamic properties.[2] this compound, with its defined chain length of seven ethylene (B1197577) glycol units and a dodecyl alkyl chain, offers amphipathic properties that are crucial for the formulation of poorly soluble drugs.[1]

The primary challenge in the production of this compound lies in achieving a monodisperse product, as traditional synthesis methods often yield a mixture of oligomers with varying ethylene glycol chain lengths.[3] This polydispersity can lead to batch-to-batch variability and unpredictable performance in drug delivery systems.[2][4] Therefore, robust synthesis and purification strategies are paramount.

Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: the direct ethoxylation of dodecyl alcohol and a more controlled, stepwise approach using methods like the Williamson ether synthesis.

Ethoxylation of Dodecyl Alcohol

The industrial production of alcohol ethoxylates typically involves the base-catalyzed ring-opening polymerization of ethylene oxide with a fatty alcohol.[5][6]

Reaction Scheme:

CH₃(CH₂)₁₁OH + 7 C₂H₄O → CH₃(CH₂)₁₁(OCH₂CH₂)₇OH

General Experimental Protocol:

-

Catalyst Preparation: A suitable reactor is charged with dodecyl alcohol and a catalytic amount of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The mixture is heated under vacuum to remove any water.[6]

-

Ethoxylation: The reactor is pressurized with nitrogen and heated to the reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining a constant pressure (typically 2-5 bar).[5] The reaction is highly exothermic and requires careful temperature control.

-

Neutralization: Upon completion of the reaction, the mixture is cooled, and the basic catalyst is neutralized with an acid, such as acetic acid or phosphoric acid.

-

Purification: The crude product is then subjected to purification to remove unreacted starting materials, catalyst salts, and byproducts.

This method's primary drawback is the resulting polydispersity of the product, with a distribution of ethylene glycol chain lengths around the average of seven.[5]

Williamson Ether Synthesis (Stepwise Approach)

To achieve a monodisperse product, a stepwise approach such as the Williamson ether synthesis is preferred.[1][7][8] This method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[5][9][10][11] For the synthesis of this compound, this can be achieved by the iterative addition of ethylene glycol units.

Reaction Scheme (Illustrative Final Step):

CH₃(CH₂)₁₁(OCH₂CH₂)₆O⁻Na⁺ + BrCH₂CH₂OH → CH₃(CH₂)₁₁(OCH₂CH₂)₇OH + NaBr

General Experimental Protocol for Stepwise Synthesis:

-

Preparation of Dodecyl Monoethylene Glycol Ether: Dodecyl alcohol is reacted with a protected ethylene glycol monomer (e.g., 2-(benzyloxy)ethanol) under Williamson ether synthesis conditions.

-

Deprotection: The protecting group is removed to yield the free hydroxyl group.

-

Iteration: Steps 1 and 2 are repeated with the product from the previous step until the desired chain length of seven ethylene glycol units is achieved.

-

Final Coupling: In the final step, the dodecylhexaethylene glycol alkoxide is reacted with a suitable protected ethylene glycol halide, followed by deprotection.

While this method offers excellent control over the final product's molecular weight and structure, it is a multi-step process that can be labor-intensive and may result in lower overall yields compared to direct ethoxylation.[7]

Synthesis Workflow Diagram

Caption: Synthesis pathways for this compound.

Purification of this compound

The purification of this compound is a critical step to remove impurities such as unreacted starting materials, byproducts, and oligomers of incorrect chain lengths. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Fractional Distillation

Fractional distillation is effective for separating components with different boiling points.[2][4][12][13][14][15][16] This technique can be used to remove lower boiling point impurities like unreacted dodecyl alcohol and shorter-chain ethoxylates from the desired this compound product. Due to the high boiling points of these compounds, vacuum distillation is typically employed to prevent thermal degradation.[6][16]

General Experimental Protocol for Fractional Vacuum Distillation:

-

Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.

-

Distillation: The crude product is heated under reduced pressure. The pressure and temperature are carefully controlled to selectively distill the different fractions.

-

Fraction Collection: Fractions are collected based on their boiling points. The fraction corresponding to this compound is collected at the appropriate temperature and pressure.

| Parameter | Typical Value |

| Pressure | 1 - 10 mbar |

| Temperature | Dependent on pressure, typically >200°C |

Table 1: General parameters for fractional vacuum distillation of alcohol ethoxylates.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound to achieve high monodispersity.[17][18][19][20] Both normal-phase and reversed-phase chromatography can be employed. Preparative High-Performance Liquid Chromatography (HPLC) is particularly suited for isolating highly pure, single oligomers.[17][21][22][23][24]

General Experimental Protocol for Preparative HPLC:

-

Column Selection: A suitable preparative column is chosen (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase).

-

Mobile Phase: A mobile phase gradient is developed to achieve optimal separation of the target compound from its impurities. For reversed-phase HPLC, a common mobile phase system is a gradient of water and acetonitrile (B52724) or methanol.[9][25]

-

Sample Injection: The crude product, dissolved in a suitable solvent, is injected onto the column.

-

Fraction Collection: Fractions are collected as they elute from the column. The fractions containing the pure this compound are identified using a detector (e.g., UV, refractive index, or evaporative light scattering detector).[9][25][26]

-

Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the purified product.

| Parameter | Typical Conditions (Reversed-Phase HPLC) |

| Stationary Phase | C18 silica gel |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from a lower to a higher concentration of Mobile Phase B |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

Table 2: Typical conditions for the preparative HPLC purification of polyethylene glycol derivatives.

Recrystallization

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective and economical purification method.[1][21][26][27][28]

General Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The solution is allowed to cool slowly to promote the formation of pure crystals.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Purification Workflow Diagram

Caption: A typical multi-step purification workflow for this compound.

Characterization and Quality Control

Thorough characterization of the synthesized and purified this compound is essential to confirm its identity, purity, and monodispersity. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Structural confirmation, identification of end-groups, and assessment of purity.[29][30][31][32][33] |

| Mass Spectrometry (MS) | Molecular weight determination and confirmation of the ethylene glycol chain length.[27] |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C-O-C ether linkages, terminal -OH group).[27] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification of impurities.[6][34] |

| Gas Chromatography (GC) | Analysis of volatile impurities and determination of purity.[6][31][35] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of molecular weight distribution and Polydispersity Index (PDI).[36] |

Table 3: Analytical techniques for the characterization of this compound.

A key parameter for assessing the quality of this compound is the Polydispersity Index (PDI) , which is a measure of the distribution of molecular weights in a given polymer sample.[7][24][30] A PDI value of 1.0 indicates a perfectly monodisperse sample. For pharmaceutical applications, a low PDI is highly desirable.

Conclusion

The synthesis and purification of this compound to a high degree of purity and monodispersity are critical for its application in drug development. While direct ethoxylation of dodecyl alcohol is a common industrial method, it results in a polydisperse product. For pharmaceutical applications requiring a well-defined molecular structure, a stepwise synthesis via the Williamson ether synthesis is a more suitable, albeit more complex, approach.

Effective purification is crucial and often involves a multi-step process combining fractional vacuum distillation and preparative chromatography. The choice of purification strategy will depend on the initial purity of the crude product and the stringent requirements of the final application. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to ensure the quality, purity, and consistency of the final this compound product. This guide provides a foundational understanding of the key methodologies involved, enabling researchers to develop robust and reliable processes for the production of high-purity this compound.

References

- 1. Synthesis of oligo(ethylene glycol) toward 44-mer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. About Polymer PEG and Monodisperse PEG | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. US3245884A - Process for the purification of polyethlene glycols - Google Patents [patents.google.com]

- 7. Synthesis of oligo(ethylene glycol) toward 44-mer. | Semantic Scholar [semanticscholar.org]

- 8. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [login.microsoftonline.com]

- 17. lcms.cz [lcms.cz]

- 18. US20160075624A1 - Process for preparing and separating monodisperse polyethylene glycol - Google Patents [patents.google.com]

- 19. Laureth-7 | Cosmetic Ingredients Guide [ci.guide]

- 20. Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols). | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. agilent.com [agilent.com]

- 23. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]

- 24. tarosdiscovery.com [tarosdiscovery.com]

- 25. Separation of Polyethylene Glycol Oligomers on Normal-Phase and Reversed-Phase Materials by Gradient High Performance Liquid Chromatography and Detection by Evaporative Light Scattering. A Comparative Study | Semantic Scholar [semanticscholar.org]

- 26. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]

- 27. researchgate.net [researchgate.net]

- 28. Microbial Degradation of Polyethylene Glycols - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. quora.com [quora.com]

- 35. High quantum yield blue- and orange-emitting carbon dots: one-step microwave synthesis and applications as fluorescent films and in fingerprint and cellular imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 36. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dodecylheptaglycol: Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and experimental context for the use of Dodecylheptaglycol (also known as Heptaethylene Glycol Monododecyl Ether or C12E7) in a laboratory setting. The information is intended to ensure the safe and effective application of this non-ionic detergent in research and development.

Chemical and Physical Properties

This compound is a non-ionic surfactant widely used for the solubilization and stabilization of membrane proteins.[1] Its amphipathic nature, with a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail, allows it to disrupt lipid bilayers and form micelles around hydrophobic molecules, thereby rendering them soluble in aqueous solutions.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₅₄O₈ | [1] |

| Molecular Weight | 494.7 g/mol | [1] |

| CAS Number | 3055-97-8 | [1] |

| Appearance | White to off-white solid or oil | [2] |

| Melting Point | 27-29 °C | [1][2] |

| Boiling Point | 553.9 °C at 760 mmHg | [1] |

| Density | 0.99 g/cm³ | [1] |

| Flash Point | 27 °C | [1][2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1][2] |

| Critical Micelle Concentration (CMC) | Approximately 0.065 mM | [3] |

| Aggregation Number | 44-76 (concentration-dependent) | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[5] |

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following are general recommendations:

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents skin irritation and potential absorption. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities. | Minimizes skin contact with spills or splashes. |

| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be required for operations that generate dust or aerosols. | Prevents irritation of the respiratory tract. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Handle in a well-ventilated area and use appropriate engineering controls (e.g., fume hood). Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[1][2]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure to this compound.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[6][7] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6] |

Experimental Protocols

This compound is frequently used in the solubilization of membrane proteins for structural and functional studies. The following is a representative protocol for the extraction of a target membrane protein from E. coli membranes.

Membrane Protein Extraction from E. coli

Objective: To solubilize a His-tagged membrane protein from isolated E. coli membranes using this compound for subsequent purification.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing a specified concentration of this compound)

-

Wash Buffer (Solubilization Buffer with a lower concentration of this compound and imidazole)

-

Elution Buffer (Wash Buffer with a high concentration of imidazole)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Cell Lysis and Membrane Preparation: a. Resuspend the E. coli cell paste in ice-cold Lysis Buffer. b. Lyse the cells using a high-pressure homogenizer or sonication. c. Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove unlysed cells and inclusion bodies. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes. e. Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.[8]

-

Solubilization of Membrane Proteins: a. Determine the total protein concentration of the membrane suspension. b. Add this compound to the membrane suspension to a final concentration typically ranging from 1-2% (w/v). The optimal concentration should be determined empirically for each protein. c. Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for solubilization.[8] d. Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. e. Carefully collect the supernatant containing the solubilized membrane proteins.

-

Purification of the Target Protein: a. The subsequent purification steps, such as affinity chromatography, will depend on the specific protein and affinity tag used.

Visualizations

Experimental Workflow for Membrane Protein Purification

Caption: Workflow for membrane protein purification using this compound.

Logical Relationship of Safety Precautions

Caption: Hierarchy of safety controls for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.alphalifetech.com [blog.alphalifetech.com]

An In-depth Technical Guide to Dodecylheptaglycol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of dodecylheptaglycol, a non-ionic detergent pivotal in the fields of biochemistry and drug development. Its primary application lies in the solubilization and stabilization of membrane proteins, crucial targets for therapeutic intervention. This document outlines its core molecular data and presents a generalized experimental workflow for its use in membrane protein extraction.

Core Molecular Data

This compound, scientifically known as 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol and often abbreviated as C12E7, is a polyoxyethylene ether.[1] Its structure, comprising a hydrophobic dodecyl chain and a hydrophilic heptaethylene glycol moiety, imparts amphipathic properties essential for its function as a detergent. A summary of its key molecular identifiers and properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₄O₈ | [1][2][3][4][5] |

| Molecular Weight | 494.7 g/mol | [1][4][5] |

| CAS Number | 3055-97-8 | [1][2][4][5] |

| Synonyms | Heptaethylene Glycol Monododecyl Ether, Laureth-7, C12E7 | [1][4] |

Experimental Protocol: Membrane Protein Solubilization

The effective extraction and solubilization of integral membrane proteins are critical preliminary steps for their structural and functional characterization, which are vital in drug discovery. This compound is frequently employed for this purpose due to its mild, non-denaturing properties. Below is a generalized protocol for the solubilization of membrane proteins from cellular membranes using a detergent-based approach.

Methodology:

-

Membrane Preparation: The initial step involves the isolation of cellular membranes from the source material (e.g., cultured cells or tissues). This is typically achieved through cell lysis followed by differential centrifugation to pellet the membrane fraction, separating it from cytosolic components.

-

Solubilization: The isolated membrane pellet is resuspended in a suitable buffer containing this compound. The concentration of the detergent is a critical parameter and must be above its critical micelle concentration (CMC) to ensure the formation of micelles that encapsulate the membrane proteins. The mixture is incubated, often with gentle agitation, to allow the detergent to disrupt the lipid bilayer and solubilize the embedded proteins.

-

Clarification: Following incubation, the sample is subjected to ultracentrifugation. This step pellets insoluble cellular debris and unsolubilized membrane fragments, leaving the solubilized membrane proteins in the supernatant.

-

Purification: The supernatant containing the protein-detergent micelles can then be used for downstream purification techniques, such as affinity chromatography, to isolate the protein of interest.

Experimental Workflow Visualization

The logical flow of the membrane protein solubilization process is depicted in the following diagram.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Dodecylheptaglycol (C12E7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophile-Lipophile Balance (HLB) of Dodecylheptaglycol, a nonionic surfactant widely utilized in various scientific and industrial applications, including pharmaceuticals and cosmetics.[1] This document outlines the theoretical calculation of its HLB value, details experimental protocols for its determination, and presents a logical workflow for these processes.

Quantitative Data Summary

The Hydrophile-Lipophile Balance (HLB) is a crucial parameter that indicates the relative affinity of a surfactant for water and oil, influencing its functionality as an emulsifier, detergent, wetting agent, or solubilizer.[2][3] The HLB value of this compound (C12E7) can be determined through theoretical calculation and experimental methods.

| Parameter | Value | Method of Determination |

| Molecular Formula | C₂₆H₅₄O₈ | - |

| Molecular Weight (M) | 494.7 g/mol | Calculation |

| Molecular Weight of Hydrophilic Portion (Mh) | 324.36 g/mol | Calculation |

| Calculated HLB Value | 13.1 | Griffin's Method |

Theoretical Calculation of HLB

The HLB of nonionic surfactants like this compound can be calculated using established methods, most notably Griffin's method.[2][4][5]

Griffin's Method

Griffin's method, developed in 1949 and 1954, is a widely used approach for calculating the HLB of non-ionic surfactants.[2][3] The formula is as follows:

HLB = 20 * (Mh / M) [2]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the entire molecule.

For this compound (Heptaethylene glycol monododecyl ether), the components are:

-

Lipophilic portion: Dodecyl group (C₁₂H₂₅)

-

Hydrophilic portion: Heptaethylene glycol group (-(OCH₂CH₂)₇OH)

Calculation Steps:

-

Calculate the Molecular Weight of the Lipophilic Portion (Dodecyl group):

-

C₁₂H₂₅ = (12 * 12.01) + (25 * 1.008) = 144.12 + 25.2 = 169.32 g/mol

-

-

Calculate the Molecular Weight of the Hydrophilic Portion (Heptaethylene glycol group):

-

(OCH₂CH₂)₇OH = 7 * ((2 * 12.01) + (4 * 1.008) + 16.00) + 16.00 + 1.008 = 7 * (44.052) + 17.008 = 308.364 + 17.008 = 325.372 g/mol . A more precise value based on the molecular formula of the hydrophilic part C₁₄H₂₉O₈ is 325.38 g/mol .

-

-

Calculate the Total Molecular Weight of this compound:

-

C₂₆H₅₄O₈ = (26 * 12.01) + (54 * 1.008) + (8 * 16.00) = 312.26 + 54.432 + 128 = 494.692 g/mol . The reported molecular weight is 494.7 g/mol .[6]

-

-

Calculate the HLB Value:

-

HLB = 20 * (325.38 / 494.7) ≈ 13.15

-

An HLB value in this range suggests that this compound is a water-soluble surfactant, suitable for use as an oil-in-water (O/W) emulsifier, detergent, or solubilizer.[2][3]

Experimental Protocols for HLB Determination

While theoretical calculations provide a good estimate, experimental determination of the HLB value is often necessary for accurate formulation development. Several methods can be employed for nonionic surfactants.

Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is a reliable technique for determining the HLB of ethoxylated nonionic surfactants.[7][8] It relies on the principle that the solubility of the surfactant in water changes with temperature. At the PIT, the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.[9] This inversion is accompanied by a sharp change in the physical properties of the emulsion, such as electrical conductivity.[7]

Protocol:

-

Preparation of the Emulsion System:

-

Prepare a series of emulsions with a fixed oil-to-water ratio (e.g., 50/50) and a constant surfactant concentration (e.g., 3-5%). A common model system consists of n-octane as the oil phase and a sodium chloride brine as the aqueous phase to enhance conductivity.[7]

-

For determining the HLB of an unknown surfactant like this compound, it can be blended in varying ratios with reference surfactants of known HLB values (e.g., Tween 80 and Span 80).[7]

-

-

Measurement of the Phase Inversion Temperature:

-

The emulsion is heated at a constant rate while being gently stirred.

-

The electrical conductivity of the emulsion is continuously monitored using a conductivity meter.

-

The PIT is identified as the temperature at which a sharp drop in conductivity occurs, indicating the inversion from a conductive O/W emulsion to a non-conductive W/O emulsion.[7]

-

-

Determination of HLB:

-

A calibration curve is established by plotting the PIT of emulsions made with reference surfactants against their known HLB values.

-

The PIT of the emulsion containing this compound is measured.

-

The HLB of this compound is then determined by interpolating its measured PIT on the calibration curve.

-

Water Number Titration Method (Greenwald's Method)

This method involves titrating a solution of the surfactant in a non-polar solvent with water until persistent turbidity is observed.[10][11] The amount of water solubilized is related to the HLB of the surfactant.

Protocol:

-

Solution Preparation:

-

Dissolve a known weight of this compound in a mixture of benzene (B151609) and dioxane (or a less toxic solvent system).[11]

-

-

Titration:

-

Titrate the surfactant solution with distilled water, adding it dropwise with constant stirring.

-

-

Endpoint Determination:

-

The endpoint is the point at which the solution becomes permanently turbid.[11]

-

-

Calculation:

-

The water number is calculated from the volume of water required to reach the endpoint.

-

The HLB value is then determined from a pre-established correlation chart that relates the water number to the HLB value for a series of standard nonionic surfactants.

-

Mandatory Visualizations

Logical Workflow for HLB Determination

The following diagram illustrates the logical workflow for determining the HLB of this compound, encompassing both theoretical and experimental approaches.

Caption: Logical workflow for HLB determination of this compound.

This comprehensive guide provides the necessary theoretical background and experimental frameworks for researchers and professionals working with this compound. The determination of its HLB value is fundamental to leveraging its surfactant properties effectively in various formulations.

References

- 1. Cas 3055-97-8,this compound | lookchem [lookchem.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. Hydrophilic-lipophilic_balance [chemeurope.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 6. Heptaethylene glycol dodecyl ether | C26H54O8 | CID 76459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PIT deviation for fast and accurate measure of HLB ⋅ Gattefossé [gattefosse.com]

- 8. An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion temperature deviation of Ci Ej /n-octane/water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aggregation Number of Dodecylheptaglycol (C12E7) Micelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation number of dodecylheptaglycol (C12E7) micelles, a critical parameter for applications in drug delivery, solubilization, and material science. This document details the experimental methodologies used to determine this value, presents quantitative data from scientific literature, and illustrates the experimental workflows.

Introduction to this compound (C12E7) and Micellar Aggregation

This compound, also known as C12E7, is a non-ionic surfactant widely utilized for its ability to form micelles in aqueous solutions. These micelles are self-assembled structures with a hydrophobic core, composed of the dodecyl chains, and a hydrophilic corona of heptaethylene glycol units. The aggregation number (Nagg) is a fundamental characteristic of a micelle, defined as the average number of surfactant monomers that constitute a single micelle.[1]

The aggregation number is a crucial parameter as it dictates the size, shape, and solubilization capacity of the micelles. Factors such as temperature, surfactant concentration, and the presence of additives can significantly influence the aggregation number, thereby affecting the performance of C12E7 in various applications.[2] A precise understanding of the aggregation number and the factors that affect it is therefore essential for the rational design of drug delivery systems and other formulations.

Quantitative Data on the Aggregation Number of C12E7 Micelles

The aggregation number of C12E7 micelles has been determined using various experimental techniques. The following table summarizes key findings from the literature, highlighting the influence of experimental conditions.

| Aggregation Number (Nagg) | Temperature (°C) | Concentration (mM) | Experimental Technique | Reference |

| ~100 - 400+ | 25 | 1 - 10 | Steady-State Fluorescence Quenching | [1] |

| Increases with concentration | 25 | 1 - 10 | Steady-State Fluorescence Quenching | [1] |

| Varies with oxyethylene distribution | 25 | Not specified | Steady-State Fluorescence Quenching | [1] |

Note: The referenced study by Lee et al. (2002) indicates a significant dependence of the aggregation number on the polydispersity of the oxyethylene chain and the surfactant concentration. The provided range is an approximation based on the qualitative description in the available abstract.

Experimental Protocols for Determining the Aggregation Number

The determination of the micellar aggregation number requires precise experimental techniques. The most common methods employed for C12E7 and other non-ionic surfactants are Static Light Scattering (SLS), Small-Angle Neutron Scattering (SANS), and Fluorescence Quenching.

Static Light Scattering (SLS)

Static Light Scattering is a non-invasive technique that measures the time-averaged intensity of scattered light from a solution to determine the weight-average molecular weight of the micelles.[2] From the molecular weight of the micelle and the known molecular weight of a single C12E7 monomer, the aggregation number can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a series of C12E7 solutions in a suitable buffer (e.g., phosphate-buffered saline) at concentrations above the critical micelle concentration (CMC).

-

Filter all solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other particulates that could interfere with the scattering signal.

-

Determine the refractive index increment (dn/dc) of the C12E7 solution as a function of concentration using a differential refractometer.

-

-

Instrumentation and Measurement:

-

Use a static light scattering photometer equipped with a laser light source (e.g., He-Ne laser at 633 nm).

-

Calibrate the instrument using a standard of known scattering intensity, such as toluene.

-

For each C12E7 concentration, measure the scattered light intensity at multiple angles (typically ranging from 30° to 150°).

-

Maintain a constant temperature throughout the measurements using a thermostatted sample holder.

-

-

Data Analysis:

-

Construct a Zimm plot, which is a graphical representation of the relationship between the scattered light intensity, the scattering angle, and the concentration of the micelles.

-

Extrapolate the data to zero angle and zero concentration to obtain the weight-average molecular weight (Mw) of the micelles.

-

Calculate the aggregation number (Nagg) using the following equation: Nagg = Mw (micelle) / Mw (monomer)

-

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for characterizing the structure of micelles in solution. By analyzing the scattering pattern of a neutron beam, one can obtain information about the size, shape, and aggregation number of the micelles.

Methodology:

-

Sample Preparation:

-

Prepare solutions of C12E7 in a deuterated solvent, typically heavy water (D2O), to enhance the scattering contrast between the hydrogen-rich surfactant and the solvent.

-

Prepare a series of concentrations above the CMC.

-

-

Instrumentation and Measurement:

-

Perform the experiment at a dedicated SANS instrument at a neutron source facility.

-

The instrument consists of a neutron source, a velocity selector to obtain a monochromatic neutron beam, a series of collimators, a sample holder, and a two-dimensional detector.

-

Acquire scattering data for each sample, as well as for the pure solvent (for background subtraction) and an empty cell.

-

-

Data Analysis:

-

Radially average the 2D scattering data to obtain a 1D scattering curve of intensity (I) versus the scattering vector (q).

-

Correct the data for background scattering and detector efficiency.

-

Fit the scattering data to a core-shell model for spherical or ellipsoidal micelles. The model parameters include the core radius, shell thickness, and the scattering length densities of the core, shell, and solvent.

-

The volume of the micellar core can be determined from the fitted parameters.

-

The aggregation number (Nagg) is then calculated by dividing the volume of the hydrophobic core by the volume of the hydrophobic tail of a single C12E7 molecule.

-

Fluorescence Quenching

Fluorescence quenching is a sensitive technique that utilizes a fluorescent probe and a quencher to determine the aggregation number.[3][4] The principle is based on the distribution of the probe and quencher molecules among the micelles, which follows a Poisson distribution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of C12E7 in the desired aqueous buffer at a concentration well above its CMC.

-

Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) and a hydrophobic quencher (e.g., benzophenone) in a suitable organic solvent.[5]

-

Add a small aliquot of the probe stock solution to the C12E7 solution and allow it to equilibrate to ensure the probe is fully incorporated into the micelles. The final probe concentration should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.

-

Prepare a series of samples with a fixed concentration of C12E7 and probe, and varying concentrations of the quencher.

-

-

Instrumentation and Measurement:

-

Use a steady-state spectrofluorometer.

-

Excite the fluorescent probe at its absorption maximum and record the fluorescence emission spectrum.

-

Measure the fluorescence intensity at the emission maximum for each sample with varying quencher concentrations.

-

-

Data Analysis:

-

Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) versus the quencher concentration ([Q]).

-

According to the following equation, this plot should be linear: ln(I0 / I) = (Nagg * [Q]) / ([Surfactant] - CMC)

-

The aggregation number (Nagg) can be calculated from the slope of the line, provided the total surfactant concentration and the CMC are known.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining micelle aggregation number using Static Light Scattering.

Caption: Workflow for determining micelle aggregation number using Small-Angle Neutron Scattering.

Caption: Workflow for determining micelle aggregation number using Fluorescence Quenching.

Conclusion

The aggregation number of C12E7 micelles is a critical parameter that influences their physicochemical properties and performance in various applications. This guide has provided an overview of the quantitative data available and detailed the primary experimental techniques used for its determination. For researchers and drug development professionals, a thorough understanding of these methodologies is essential for accurately characterizing C12E7 micellar systems and for developing robust and effective formulations. The choice of experimental technique will depend on the specific requirements of the study, available instrumentation, and the desired level of detail regarding the micellar structure.

References

- 1. Micellar Aggregation and Structure of Dodecyl Heptaethoxylates (C12E7) with Different Oxyethylene Distributions in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 2. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Aggregation number determination of gemini anionic surfactant micelle by intrinsic fluorescence quenching] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Influence of Thermal Variations on the Critical Micelle Concentration of Dodecylheptaglycol (C12E7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of temperature in modulating the critical micelle concentration (CMC) of the non-ionic surfactant, Dodecylheptaglycol (C12E7). Understanding this relationship is paramount for applications ranging from pharmaceutical formulations to advanced materials science, where the controlled self-assembly of surfactants is a key determinant of product performance and stability.

Core Concepts: Temperature and Micellization of Non-ionic Surfactants

The formation of micelles, aggregates of surfactant molecules in a solution, is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. For non-ionic surfactants like this compound (C12E7), which possesses a hydrophilic heptaethylene glycol head group and a hydrophobic dodecyl tail, temperature is a critical parameter influencing this equilibrium.